molecular formula C6H5N3OS B1384241 Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile CAS No. 166983-43-3

Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile

Cat. No.: B1384241
CAS No.: 166983-43-3
M. Wt: 167.19 g/mol
InChI Key: CHOVGJJHNHSEPT-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile typically involves the reaction of 4-methyl-2-thiazolylacetonitrile with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous or alcoholic medium. The reaction conditions include moderate temperatures (around 50-60°C) and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain product quality and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products:

    Oxidation: Formation of oximes and nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its cytotoxic effects on tumor cells.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells. The thiazole ring structure allows it to interact with nucleophilic sites in biological molecules, leading to its diverse biological activities.

Comparison with Similar Compounds

    Thiazole: The parent compound with a similar ring structure.

    4-Methylthiazole: A derivative with a methyl group at the 4-position.

    Thiazole-2-carboxamide: A compound with a carboxamide group at the 2-position.

Uniqueness: Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile is unique due to the presence of both a hydroxyimino group and a nitrile group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(2Z)-2-hydroxyimino-2-(4-methyl-1,3-thiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c1-4-3-11-6(8-4)5(2-7)9-10/h3,10H,1H3/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOVGJJHNHSEPT-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(=NO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)/C(=N\O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401213171
Record name (αZ)-α-(Hydroxyimino)-4-methyl-2-thiazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173540-06-2
Record name (αZ)-α-(Hydroxyimino)-4-methyl-2-thiazoleacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173540-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αZ)-α-(Hydroxyimino)-4-methyl-2-thiazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401213171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile
Reactant of Route 3
Reactant of Route 3
Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile
Reactant of Route 4
Reactant of Route 4
Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile
Reactant of Route 5
Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile
Reactant of Route 6
Reactant of Route 6
Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.